molecular formula C15H17BrN4O2S B6436823 6-bromo-2-[4-(cyclopropanesulfonyl)piperazin-1-yl]quinazoline CAS No. 2548980-12-5

6-bromo-2-[4-(cyclopropanesulfonyl)piperazin-1-yl]quinazoline

Cat. No.: B6436823
CAS No.: 2548980-12-5
M. Wt: 397.3 g/mol
InChI Key: PZDJDTUSEYLLDU-UHFFFAOYSA-N
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Description

6-bromo-2-[4-(cyclopropanesulfonyl)piperazin-1-yl]quinazoline is a useful research compound. Its molecular formula is C15H17BrN4O2S and its molecular weight is 397.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 396.02556 g/mol and the complexity rating of the compound is 528. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

The primary targets of 6-bromo-2-[4-(cyclopropanesulfonyl)piperazin-1-yl]quinazoline are the Epidermal Growth Factor Receptor (EGFR) and the Human Epidermal Growth Factor Receptor 2 (HER2) . These receptors play a crucial role in regulating cell growth and differentiation.

Mode of Action

The compound interacts with its targets (EGFR and HER2) by inhibiting their activity . This inhibition prevents the activation of the downstream signaling pathways that are responsible for cell proliferation and survival, leading to the suppression of tumor growth.

Biochemical Pathways

The affected pathways include the EGFR and HER2 signaling pathways . The downstream effects of inhibiting these pathways include the suppression of cell proliferation and survival, which can lead to the inhibition of tumor growth.

Result of Action

The molecular and cellular effects of the compound’s action include the inhibition of cell proliferation and survival, leading to the suppression of tumor growth . This is achieved through the inhibition of the EGFR and HER2 signaling pathways.

Properties

IUPAC Name

6-bromo-2-(4-cyclopropylsulfonylpiperazin-1-yl)quinazoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17BrN4O2S/c16-12-1-4-14-11(9-12)10-17-15(18-14)19-5-7-20(8-6-19)23(21,22)13-2-3-13/h1,4,9-10,13H,2-3,5-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZDJDTUSEYLLDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1S(=O)(=O)N2CCN(CC2)C3=NC=C4C=C(C=CC4=N3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17BrN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.